4-(Chloromethyl)-2-ethyl-1-fluorobenzene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-ethyl-1-fluorobenzene can be achieved through several methods. One common approach involves the chloromethylation of 2-ethyl-1-fluorobenzene. This reaction typically employs formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction proceeds under acidic conditions, where the formaldehyde carbonyl is protonated, making the carbon more electrophilic and facilitating the attack by the aromatic pi-electrons .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chloromethylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-2-ethyl-1-fluorobenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as hydroxide ions, leading to the formation of alcohols or ethers.
Electrophilic Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, to introduce additional functional groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide or other strong bases are commonly used.
Electrophilic Substitution: Reagents like nitric acid or sulfuric acid are employed.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of alcohols or ethers.
Electrophilic Substitution: Introduction of nitro or sulfonic acid groups.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
4-(Chloromethyl)-2-ethyl-1-fluorobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-2-ethyl-1-fluorobenzene involves its interaction with various molecular targets. The chloromethyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the modification of proteins, nucleic acids, or other biomolecules, potentially altering their function and activity .
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-2-ethylbenzene: Lacks the fluorine atom, which can significantly alter its reactivity and properties.
4-(Chloromethyl)-1-fluorobenzene: Lacks the ethyl group, affecting its steric and electronic characteristics.
2-Ethyl-1-fluorobenzene: Lacks the chloromethyl group, resulting in different chemical behavior.
Uniqueness
4-(Chloromethyl)-2-ethyl-1-fluorobenzene is unique due to the presence of all three substituents (chloromethyl, ethyl, and fluorine) on the benzene ring. This combination of groups imparts distinct reactivity and properties, making it valuable for specific applications in research and industry.
Properties
CAS No. |
31912-91-1 |
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Molecular Formula |
C9H10ClF |
Molecular Weight |
172.63 g/mol |
IUPAC Name |
4-(chloromethyl)-2-ethyl-1-fluorobenzene |
InChI |
InChI=1S/C9H10ClF/c1-2-8-5-7(6-10)3-4-9(8)11/h3-5H,2,6H2,1H3 |
InChI Key |
GHWNTRLFOFVCAT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=CC(=C1)CCl)F |
Origin of Product |
United States |
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